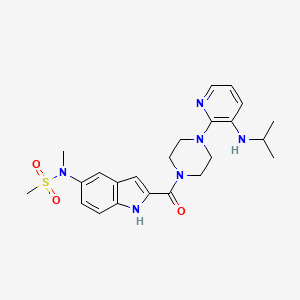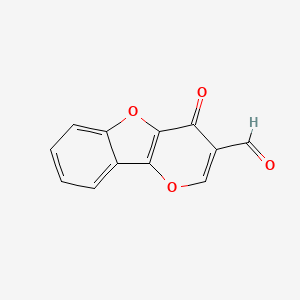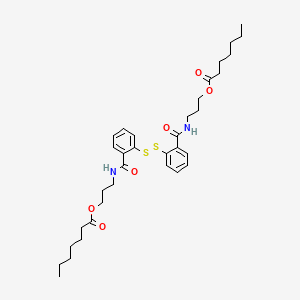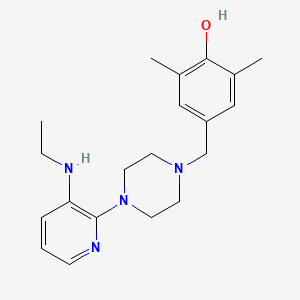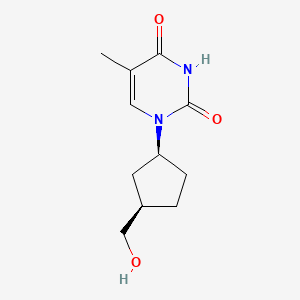
Carbocyclic-3'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbocyclic-3’-deoxythymidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and antiviral research. This compound is structurally similar to natural nucleosides but features a carbocyclic ring in place of the typical ribose or deoxyribose sugar. This modification imparts unique properties to the molecule, making it a valuable tool in the development of antiviral therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-3’-deoxythymidine typically involves the construction of the carbocyclic ring followed by the attachment of the thymine base. One common method includes the enantioselective [3+2] cycloaddition of α-nucleobase substituted acrylates to prepare chiral carbocyclic nucleoside analogs . The construction of the required quaternary carbon can be achieved using a [3,3]-sigmatropic rearrangement . Additionally, the installation of a methyl group in the 3’-position can be accomplished using a Horner-Wadsworth-Emmons reaction with triethyl 2-phosphonopropionate .
Industrial Production Methods: Industrial production of carbocyclic-3’-deoxythymidine may involve large-scale enzymatic processes due to their selectivity and efficiency. Practical enzyme-mediated assembly of carbocycles has been highlighted as a sustainable and affordable alternative for accessing such compounds .
Análisis De Reacciones Químicas
Types of Reactions: Carbocyclic-3’-deoxythymidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.
Major Products: The major products formed from these reactions include various modified nucleoside analogs with potential antiviral properties .
Aplicaciones Científicas De Investigación
Carbocyclic-3’-deoxythymidine has been extensively studied for its antiviral properties. It has shown promise in inhibiting the replication of human immunodeficiency virus (HIV) and other viruses by targeting viral enzymes such as reverse transcriptase . Additionally, it has applications in the study of nucleic acid metabolism and the development of antiviral therapies .
Mecanismo De Acción
The mechanism of action of carbocyclic-3’-deoxythymidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral replication is primarily due to its interaction with viral reverse transcriptase . The compound’s unique carbocyclic structure enhances its stability and resistance to enzymatic degradation .
Comparación Con Compuestos Similares
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral nucleoside analog used in the treatment of HIV.
Carbovir: Another carbocyclic nucleoside analog with potent antiviral activity.
Uniqueness: Carbocyclic-3’-deoxythymidine is unique due to its carbocyclic ring structure, which imparts greater stability and resistance to enzymatic degradation compared to its ribose or deoxyribose counterparts. This structural modification enhances its potential as a therapeutic agent by improving its pharmacokinetic properties .
Propiedades
Número CAS |
117957-63-8 |
|---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O3/c1-7-5-13(11(16)12-10(7)15)9-3-2-8(4-9)6-14/h5,8-9,14H,2-4,6H2,1H3,(H,12,15,16)/t8-,9+/m1/s1 |
Clave InChI |
RLYNPXSONXEUFO-BDAKNGLRSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](C2)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CCC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


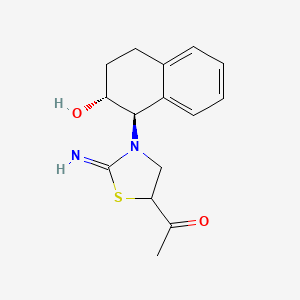


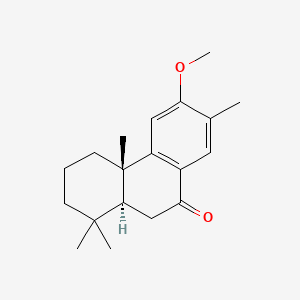
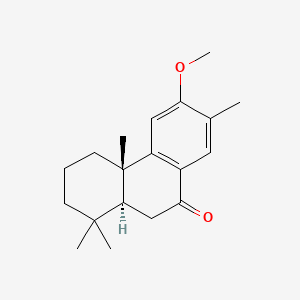
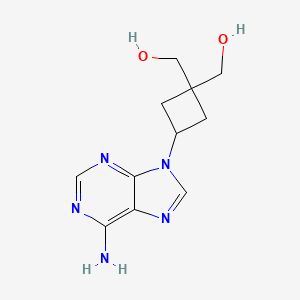
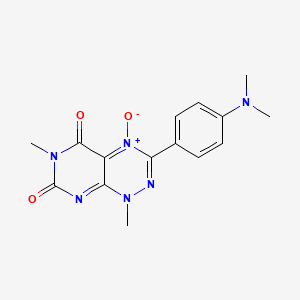
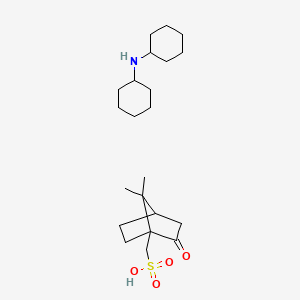
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)

